molecular formula C8H7NO5 B1293899 Methyl 4-hydroxy-3-nitrobenzoate CAS No. 99-42-3

Methyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B1293899
CAS No.: 99-42-3
M. Wt: 197.14 g/mol
InChI Key: GNCWCTBHZCBXGL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-3-nitrobenzoate can be synthesized through several methods. One common method involves the nitration of methyl 4-hydroxybenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzene ring.

Another method involves the esterification of 4-hydroxy-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically performed under reflux conditions to achieve a high yield of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems allows for efficient and controlled synthesis of the compound. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxy-3-nitrobenzoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 4-amino-3-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the reagents used.

    Ester Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-hydroxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs and other bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The ester group can be hydrolyzed to release the active acid form, which can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 3-nitrobenzoate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.

    4-hydroxy-3-nitrobenzoic acid: Lacks the ester group, making it more polar and less lipophilic.

Uniqueness

Methyl 4-hydroxy-3-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, along with the ester functionality. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCWCTBHZCBXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059197
Record name Benzoic acid, 4-hydroxy-3-nitro-, methyl ester
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

99-42-3
Record name Methyl 4-hydroxy-3-nitrobenzoate
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Record name Benzoic acid, 4-hydroxy-3-nitro-, methyl ester
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Record name Methyl 4-hydroxy-3-nitrobenzoate
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Record name Benzoic acid, 4-hydroxy-3-nitro-, methyl ester
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Record name Methyl 4-hydroxy-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-hydroxy-3-nitrobenzoic acid (5.18 g, 28.29 mmol) in benzene-MeOH (4:1, v/v, 140 mL) was added TMSCHN2 (14.10 mL, 28.20 mmol, 2 M solution in hexane) at room temp, and the resulting mixture was stirred overnight. The mixture was evaporated and the residue was purified by column chromatography on silica-gel with CHCl3 as eluent to give 4.18 g (75%) methyl 3-nitro-4-hydroxybenzoate as a yellow crystalline solid. 1H-NMR (CDCl3) δ 3.95 (s, 3H), 7.22 (d, 1H, J=8.8 Hz), 8.24 (dd, 1 , J=2.0, 8.8 Hz), 8.83 (d, 1H, J=2.0 Hz), 10.89 (s, 1H).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-hydroxy-3-nitrobenzoic acid (3.00 g, 0.0164 mol) in MeOH-benzene (1:4, v/v) was added dropwise 2.0 M-n-hexane solution of TMSCHN2 (8.2 mL, 0.0164 mol) at room temp. After the resulting solution was stirred for 4 hr at room temp, the mixture was evaporated off in vacuo. The oily residue was chromatographed on silica-gel with CHCl3 as eluent to afford 4.23 g (79%) methyl 4-hydroxy-3-nitrobenzoate as a pale yellow crystalline material.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
MeOH benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol) was suspended in methanol (60 mL). After addition of conc. sulfuric acid (0.1 mL), the suspension was heated overnight under reflux. The methanol was distilled off under reduced pressure. The residue was dissolved in ethyl acetate (40 mL), washed successively with aqueous sodium hydrogen carbonate (20 mL×2) and saturated aqueous brine (20 mL), and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, to give 6.27 g (yield 58%) of the desired compound in the form of a pale brown crystalline product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features revealed by the crystal structure analysis of Methyl 4-hydroxy-3-nitrobenzoate?

A1: The crystal structure of this compound reveals several important features:

  • Two Unique Molecules in the Asymmetric Unit: The compound crystallizes with two distinct molecules, labeled A and B, in the asymmetric unit of the triclinic unit cell [].
  • Hydrogen Bonding Networks: The crystal structure is stabilized by a complex network of twelve hydrogen bonds. These interactions contribute significantly to the overall packing and arrangement of molecules within the crystal lattice [].
  • Pi-Stacking Interactions: In addition to hydrogen bonding, two pi-stacking interactions were identified, further influencing the crystal's three-dimensional organization. These interactions occur between aromatic rings of adjacent molecules, promoting stacking along a specific crystallographic plane [].
  • Infinite Stacked Sheets: The combination of hydrogen bonding and pi-stacking leads to the formation of infinite stacked sheets of this compound molecules. These sheets are oriented parallel to the (101) plane within the crystal structure [].

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